molecular formula C20H22N6O3S B2868189 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1428371-24-7

4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No. B2868189
CAS RN: 1428371-24-7
M. Wt: 426.5
InChI Key: JHGUYDHBOALCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

A2B Adenosine Receptor Antagonism

A study by Esteve et al. (2006) identified a series of compounds, including derivatives similar to the mentioned chemical structure, as potent A2B adenosine receptor antagonists. These compounds were evaluated for their affinity towards human adenosine receptors, with one showing high selectivity and affinity for the A2B receptor, indicating potential applications in treating diseases related to this receptor, such as inflammatory or cardiovascular diseases (Esteve et al., 2006).

Antimicrobial Activity

Desai et al. (2016) synthesized a series of compounds bearing a structural resemblance to the one and tested them for in vitro antimicrobial activity. Some derivatives displayed significant activity against various strains of microbes, showcasing the potential for developing new antimicrobial agents from this chemical scaffold (Desai et al., 2016).

Novel Pyrrolopyrimidine and Triazolopyrimidine Derivatives

Hassan et al. (2009) reported the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, including compounds with structures related to the compound of interest. These derivatives were screened against bacterial and fungal strains, with some showing promising results, indicating potential utility in the development of new antimicrobial agents (Hassan et al., 2009).

Carbonic Anhydrase Inhibition for Antitumor Applications

Ghorab et al. (2014) synthesized a series of compounds, including pyrroles and pyrrolopyrimidines with benzenesulfonamide moiety, and evaluated them for their inhibitory effects against human carbonic anhydrase isoforms. Some derivatives demonstrated potent activity, especially against tumor-associated isoforms, suggesting their potential in cancer therapy (Ghorab et al., 2014).

Synthesis and Antiproliferative Activity

Mallesha et al. (2012) explored the synthesis and antiproliferative activity of new pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Among these compounds, some showed significant activity, highlighting the potential for developing novel anticancer drugs based on this chemical framework (Mallesha et al., 2012).

properties

IUPAC Name

4-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-22-18(24-8-2-3-9-24)14-19(23-15)25-10-12-26(13-11-25)20(27)16-4-6-17(7-5-16)30(21,28)29/h2-9,14H,10-13H2,1H3,(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUYDHBOALCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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